Ethyl (4aS,9bR)-6-Bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Description
Chemical Identity and Structural Features Ethyl (4aS,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS: 2098497-32-4) is a brominated heterocyclic compound with a fused pyridoindole scaffold. Its molecular formula is C₁₇H₂₂BrN₃O₃, and it features:
- A tetrahydropyridoindole core with (4aS,9bR) stereochemistry .
- A bromine substituent at position 6 and a methylamino-oxoethyl group at position 5 .
- An ethyl carboxylate moiety at position 2 .
Synthesis and Physicochemical Properties
The compound is synthesized via a multi-step process involving the free base intermediate [4aS,9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, extracted using methyl tert-butyl ether (MTBE) and treated with sodium carbonate in tetrahydrofuran (THF) to yield the final product . Key properties include:
Properties
IUPAC Name |
ethyl 6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3/c1-3-24-17(23)20-8-7-14-12(9-20)11-5-4-6-13(18)16(11)21(14)10-15(22)19-2/h4-6,12,14H,3,7-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIWLNPPLXKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Reaction Conditions
| Step | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 1 | Formation of pyridoindole core in tetrahydrofuran (THF) at room temperature. | Use of pyrrole and a halogenated alkane. |
| 2 | Bromination in acetic acid at 0°C. | Use of bromine or N-bromosuccinimide. |
| 3 | Introduction of 2-(methylamino)-2-oxoethyl group in dichloromethane at room temperature. | Use of methylamine and a suitable electrophile. |
| 4 | Esterification in THF at 0°C to room temperature. | Use of ethyl chloroformate and triethylamine. |
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Research Discoveries
Recent research has highlighted the potential of indole derivatives in pharmaceutical applications, including their role as intermediates in the synthesis of active pharmaceutical ingredients. This compound is of particular interest due to its unique molecular structure, which contributes to its biological activity.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22BrN3O3 |
| Molecular Weight | 396.28 g/mol |
| CAS Number | 2098497-32-4 |
| Solubility | Moderately soluble in organic solvents |
| Bioavailability | High gastrointestinal absorption |
Chemical Reactions Analysis
Types of Reactions
(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the bromine atom.
Scientific Research Applications
(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bromine substitution is a common feature across analogues, influencing electronic properties and bioactivity .
Computational and Bioactivity-Based Comparisons
Similarity Indexing and Tanimoto Coefficients
Studies using Tanimoto coefficients (e.g., Morgan fingerprints) reveal that compounds with ≥70% structural similarity often share overlapping bioactivity profiles . For example:
- Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared pharmacokinetic properties .
- The target compound’s Murcko scaffold (pyridoindole core) groups it with other brominated heterocycles in chemotype clusters, enabling affinity comparisons within similar binding pockets .
Bioactivity Clustering
Hierarchical clustering of 37 small molecules demonstrated that structural similarity strongly correlates with mode of action (e.g., enzyme inhibition, receptor antagonism) . The target compound’s methylamino-oxoethyl side chain may confer unique interactions with residues in PDE4B or related targets, differentiating it from simpler indole derivatives .
Key Insights :
- Safety data emphasize handling precautions due to acute toxicity risks .
Biological Activity
Ethyl (4aS,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 2098497-32-4) is a synthetic compound belonging to the pyridoindole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Understanding its biological profile is essential for exploring its therapeutic applications.
- Molecular Formula : C17H22BrN3O3
- Molecular Weight : 396.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds within the pyridoindole class exhibit a range of biological activities including neuroprotective effects, antidepressant properties, and potential antiviral activity. The specific compound in focus has shown promising results in various studies.
Neuroprotective and Antidepressant Effects
A study examining the antidepressant-like effects of pyridoindole derivatives found that chronic administration of related compounds significantly improved behavioral outcomes in models of chronic mild stress (CMS). For instance, a derivative similar to Ethyl (4aS,9bR)-6-bromo demonstrated protective effects against CMS-induced behavioral impairments in rats. The administration led to increased swimming times in forced swim tests and improved sucrose preference tests, indicating enhanced mood and reduced depressive symptoms .
The proposed mechanisms for the biological activity of this compound include:
- Neurogenesis Modulation : The compound may enhance neurogenesis in the hippocampus, which is crucial for mood regulation and cognitive function.
- Neuroplasticity Promotion : In vitro studies showed that this compound could prolong neurite outgrowth in primary hippocampal neuronal cultures, suggesting a role in promoting neural connectivity and plasticity .
Case Studies and Research Findings
Q & A
Q. What are the critical synthetic steps for preparing this compound, and how are intermediates monitored?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyridoindole core via cyclization under controlled pH and temperature.
- Step 2 : Introduction of the bromo substituent via electrophilic aromatic substitution.
- Step 3 : Alkylation or acylation to attach the methylamino-oxoethyl group. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates, followed by NMR spectroscopy (¹H and ¹³C) to confirm structural integrity at each stage .
Q. Which functional groups are structurally significant for its biological activity?
The compound’s activity is attributed to:
- The bromo substituent at position 6, which enhances electrophilic interactions with biological targets.
- The methylamino-oxoethyl group at position 5, contributing to hydrogen bonding and solubility.
- The ethyl carboxylate moiety , which improves membrane permeability .
Q. How is the stereochemical configuration (4aS,9bR) confirmed?
Stereochemistry is validated using:
- Chiral HPLC to separate enantiomers.
- X-ray crystallography for absolute configuration determination.
- NOESY NMR to analyze spatial proximity of protons in the tetracyclic framework .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the methylamino-oxoethyl side chain?
Yield optimization strategies include:
- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
- Solvent selection : Using anhydrous DMF to stabilize reactive intermediates.
- Catalytic additives : Employing Hünig’s base (DIPEA) to scavenge protons and accelerate coupling .
Q. What analytical approaches resolve contradictions in NMR data for this compound?
Discrepancies in NMR peaks (e.g., overlapping signals) are addressed by:
Q. What computational methods predict the compound’s binding affinity to neurological targets?
Advanced workflows include:
Q. How do solvent polarity and pH affect the compound’s stability during storage?
Stability studies show:
- Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate hydrolysis of the ester group at pH > 7.
- Optimal storage conditions: anhydrous ethanol at 4°C, with desiccants to prevent moisture-induced degradation .
Methodological Challenges
Q. What strategies mitigate racemization during synthesis of the (4aS,9bR) stereoisomer?
Racemization is minimized by:
- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
- Conducting reactions under inert atmospheres (N₂/Ar) to prevent radical-mediated epimerization.
- Employing asymmetric catalysis (e.g., Pd-BINAP complexes) for enantioselective steps .
Q. How is the biological activity of this compound validated in vitro?
Standard assays include:
Q. What structural analogs show improved pharmacokinetic properties?
Derivatives with carbamate replacements for the ethyl ester (e.g., tert-butyl carbamate) exhibit:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
